Thieno[3,2-b]thiophene-2,5-dicarboxylic acid

Catalog No.
S2704232
CAS No.
18646-81-6
M.F
C8H4O4S2
M. Wt
228.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid

CAS Number

18646-81-6

Product Name

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid

IUPAC Name

thieno[3,2-b]thiophene-2,5-dicarboxylic acid

Molecular Formula

C8H4O4S2

Molecular Weight

228.24

InChI

InChI=1S/C8H4O4S2/c9-7(10)5-1-3-4(14-5)2-6(13-3)8(11)12/h1-2H,(H,9,10)(H,11,12)

InChI Key

JMURVZFFOUWCNW-UHFFFAOYSA-N

SMILES

C1=C(SC2=C1SC(=C2)C(=O)O)C(=O)O

Solubility

not available

Material Science:

  • Organic semiconductors: TTDA's rigid structure and electron-withdrawing carboxylic acid groups make it a potential candidate for the development of organic semiconductors. These materials are crucial for building organic electronic devices like transistors and solar cells. Research suggests that TTDA can be used as a building block in the synthesis of conjugated polymers, which exhibit semiconducting properties [].

Coordination Chemistry:

  • Metal-organic frameworks (MOFs): The ability of TTDA to form stable bonds with metal ions makes it a potential building block for the construction of MOFs. These porous materials have various applications, including gas storage, separation, and catalysis. Studies have shown that TTDA can be used to synthesize MOFs with unique structures and properties [].

Pharmaceutical Chemistry:

  • Drug discovery: The presence of carboxylic acid groups in TTDA allows for its modification and conjugation with other molecules, potentially leading to the development of new drugs. While no specific research on TTDA in drug discovery is currently available, its chemical structure suggests potential for further exploration in this field.

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid is a heterocyclic compound characterized by its dual carboxylic acid functional groups and a fused thiophene structure. The molecular formula is C8H6O4S2C_8H_6O_4S_2, and it has a molecular weight of approximately 230.26 g/mol . This compound is notable for its structural robustness and linearity, which contribute to its potential applications in various fields, particularly in organic electronics and materials science.

Typical of carboxylic acids and thiophenes. Key reactions include:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxyl groups may be removed, leading to the formation of thieno[3,2-b]thiophene.
  • Electrophilic Aromatic Substitution: The thiophene rings can participate in electrophilic substitution reactions, allowing for the introduction of various substituents on the aromatic system.

These reactions enable the modification of the compound for specific applications in organic synthesis and materials development.

The synthesis of thieno[3,2-b]thiophene-2,5-dicarboxylic acid typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions: Starting from simpler thiophene derivatives, cyclization reactions can be employed to form the fused ring structure.
  • Carboxylation: Introduction of carboxylic acid groups can be achieved through various methods such as carbonylation or using carboxylating agents.
  • Oxidative Coupling: This method involves the oxidative coupling of thiophene derivatives to yield the desired compound.

These synthetic routes allow for the production of thieno[3,2-b]thiophene-2,5-dicarboxylic acid with high purity and yield.

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid finds applications across several domains:

  • Organic Electronics: It is utilized as a building block in organic semiconductors and photovoltaic devices due to its electronic properties.
  • Materials Science: The compound's structural properties make it suitable for developing novel materials with unique thermal and mechanical characteristics.
  • Pharmaceuticals: Its derivatives are explored for potential use in drug development owing to their biological activities.

Studies on the interactions of thieno[3,2-b]thiophene-2,5-dicarboxylic acid with various substrates have revealed insights into its binding properties and reactivity. For instance:

  • Interaction with metal ions has been studied for potential applications in catalysis.
  • Binding studies with biological macromolecules indicate possible pathways for drug delivery systems.

These interaction studies enhance the understanding of how this compound can be effectively utilized in different scientific fields.

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Thieno[3,2-b]thiopheneFused thiopheneBase structure without carboxylic groups
Thieno[3,2-b]thiophene-2-carboxylic acidFused thiopheneContains only one carboxylic group
Thieno[3,4-b]thiopheneFused thiopheneDifferent positional isomer with varied properties
BenzothiadiazoleHeterocyclicDifferent ring structure; used in similar applications

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid's unique feature lies in its dual carboxylic functional groups that enhance its reactivity and applicability compared to other thiophenes or related compounds. This characteristic makes it particularly valuable in organic synthesis and material science applications.

XLogP3

2.4

Dates

Modify: 2023-08-16

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